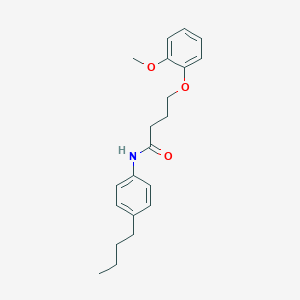
N-(4-butylphenyl)-4-(2-methoxyphenoxy)butanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-butylphenyl)-4-(2-methoxyphenoxy)butanamide, commonly known as BPN14770, is a small molecule drug that has been developed for the treatment of neurodegenerative diseases. It is a potent and selective inhibitor of phosphodiesterase 4D (PDE4D), an enzyme that plays a crucial role in the regulation of cyclic adenosine monophosphate (cAMP) signaling in the brain.
Mechanism of Action
BPN14770 works by inhibiting the activity of N-(4-butylphenyl)-4-(2-methoxyphenoxy)butanamide, which leads to an increase in cAMP signaling in the brain. This increase in cAMP signaling has been shown to improve synaptic plasticity, reduce inflammation, and protect against neuronal damage.
Biochemical and Physiological Effects:
BPN14770 has been shown to have several biochemical and physiological effects in the brain. It increases the levels of cAMP, which in turn activates protein kinase A (PKA) and cAMP response element-binding protein (CREB), both of which are important for synaptic plasticity and memory formation. It also reduces the levels of pro-inflammatory cytokines such as TNF-alpha and IL-6, which are known to contribute to neurodegeneration.
Advantages and Limitations for Lab Experiments
One advantage of BPN14770 is its selectivity for N-(4-butylphenyl)-4-(2-methoxyphenoxy)butanamide, which reduces the risk of off-target effects. It also has good bioavailability and can easily cross the blood-brain barrier, making it an attractive candidate for the treatment of neurodegenerative diseases. However, one limitation is that it has not yet been tested in human clinical trials, so its safety and efficacy in humans are still unknown.
Future Directions
There are several future directions for the research and development of BPN14770. One direction is to test its safety and efficacy in human clinical trials, which will provide valuable information on its potential as a treatment for neurodegenerative diseases. Another direction is to investigate its effects on other signaling pathways in the brain, as it may have additional benefits beyond its inhibition of N-(4-butylphenyl)-4-(2-methoxyphenoxy)butanamide. Finally, it may be possible to develop derivatives of BPN14770 with improved selectivity or potency, which could lead to even better treatments for neurodegenerative diseases.
Synthesis Methods
The synthesis of BPN14770 involves several steps, including the reaction of 4-butylphenol with 2-methoxyphenol in the presence of a base to form the intermediate product, 4-butyl-2-methoxyphenol. This intermediate is then reacted with 4-bromobutanoyl chloride to form the final product, BPN14770.
Scientific Research Applications
BPN14770 has shown promising results in preclinical studies for the treatment of neurodegenerative diseases such as Alzheimer's disease, Parkinson's disease, and Fragile X syndrome. It has been shown to improve cognitive function, reduce inflammation, and protect against neuronal damage in animal models of these diseases.
properties
Molecular Formula |
C21H27NO3 |
|---|---|
Molecular Weight |
341.4 g/mol |
IUPAC Name |
N-(4-butylphenyl)-4-(2-methoxyphenoxy)butanamide |
InChI |
InChI=1S/C21H27NO3/c1-3-4-8-17-12-14-18(15-13-17)22-21(23)11-7-16-25-20-10-6-5-9-19(20)24-2/h5-6,9-10,12-15H,3-4,7-8,11,16H2,1-2H3,(H,22,23) |
InChI Key |
WBODDIDZAHBFBF-UHFFFAOYSA-N |
SMILES |
CCCCC1=CC=C(C=C1)NC(=O)CCCOC2=CC=CC=C2OC |
Canonical SMILES |
CCCCC1=CC=C(C=C1)NC(=O)CCCOC2=CC=CC=C2OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[4-(morpholin-4-ylsulfonyl)phenyl]pyridine-2-carboxamide](/img/structure/B284158.png)
![N-{4-[(propylamino)sulfonyl]phenyl}-2-(2-thienyl)acetamide](/img/structure/B284161.png)
![N-[4-(propylsulfamoyl)phenyl]pyridine-2-carboxamide](/img/structure/B284163.png)
![N-(6-chloro-4-pyrimidinyl)-N'-[2-(trifluoromethyl)-1,3-benzodioxol-2-yl]urea](/img/structure/B284166.png)
![N-[6-(1-piperidinyl)-4-pyrimidinyl]-N'-[2-(trifluoromethyl)-1,3-benzodioxol-2-yl]urea](/img/structure/B284167.png)
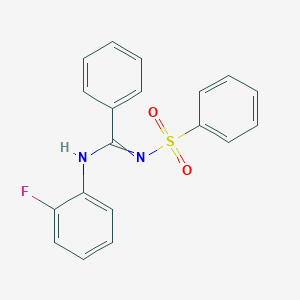
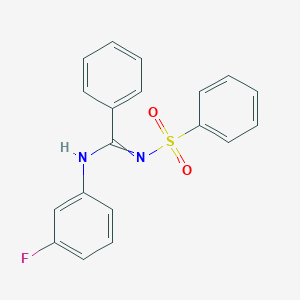
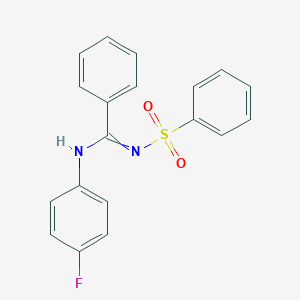
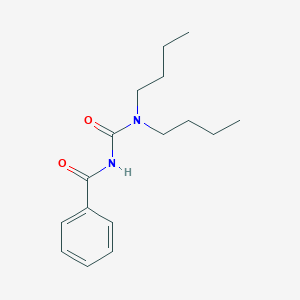
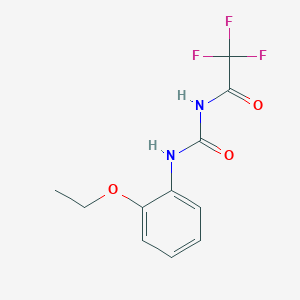
![N-[3,5-bis(trifluoromethyl)phenyl]-N'-(trifluoroacetyl)urea](/img/structure/B284181.png)
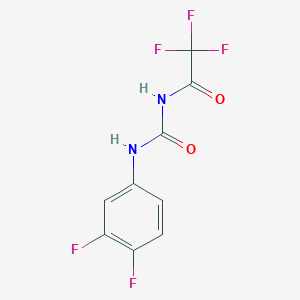
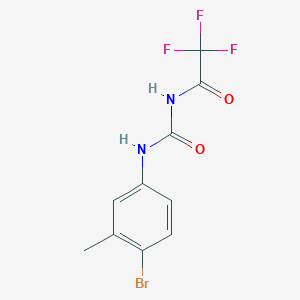
![N-[(2,4-difluorophenyl)carbamoyl]-2,2,2-trifluoroacetamide](/img/structure/B284187.png)